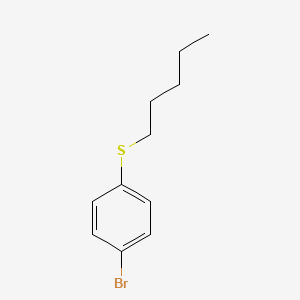

Benzene, 1-bromo-4-(pentylthio)-

Descripción

Table 5: Nucleophilic Substitution Reactions

| Reaction | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | C-C coupled biaryl |

| Buchwald-Hartwig Amination | Secondary amine (R₂NH) | Pd catalyst, Ligand, Base | Aryl amine |

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-pentylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrS/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVIDSKMOUKFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501203 | |

| Record name | 1-Bromo-4-(pentylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139996-18-2 | |

| Record name | 1-Bromo-4-(pentylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Bromo 4 Pentylthio

Cross-Coupling Reactivity at the Aryl Bromide Center

The aryl bromide moiety of Benzene (B151609), 1-bromo-4-(pentylthio)- is a versatile handle for constructing more complex molecular architectures. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, where the C-Br bond is readily activated by a palladium(0) catalyst. The electron-donating nature of the para-pentylthio group can influence the rate of oxidative addition, a key step in these catalytic cycles.

Suzuki-Miyaura Coupling with Organoboronic Acids for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org For Benzene, 1-bromo-4-(pentylthio)-, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the phenyl ring, replacing the bromine atom.

The reaction is tolerant of numerous functional groups and proceeds under relatively mild conditions. acs.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzene, 1-bromo-4-(pentylthio)-

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ | 1,4-Dioxane | 100 | 95 |

| 3 | Thiophene-2-boronic acid | CataXCium A Pd G3 (3%) | K₂CO₃ | 2-Propanol/H₂O | 82 | 88 |

| 4 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) (3%) | Cs₂CO₃ | DMF | 80 | 78 |

Note: This table presents illustrative data based on typical Suzuki-Miyaura reaction protocols for similar aryl bromides.

Stille Coupling with Organostannanes

The Stille coupling provides another robust method for C-C bond formation, utilizing organostannane reagents. oup.comresearchgate.net This reaction is known for its tolerance to a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. oup.com The reaction of Benzene, 1-bromo-4-(pentylthio)- with an organotin compound, such as a vinyl-, aryl-, or alkynylstannane, proceeds via a palladium-catalyzed cycle analogous to the Suzuki coupling. acs.org

A key advantage is that the reaction often proceeds under neutral conditions, which can be beneficial for sensitive substrates. However, a significant drawback is the toxicity of the organotin reagents and byproducts. researchgate.net The reactivity order for the halide is typically I > Br > OTf > Cl, making the aryl bromide of the title compound a suitable substrate. acs.org

Table 2: Illustrative Stille Coupling Reactions

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2%) | Toluene | 110 | 89 |

| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3%) | DMF | 90 | 91 |

| 3 | (4-Ethynylphenyl)tributylstannane | AsCat-1 (2%) | 1,4-Dioxane | 100 | 85 |

Note: This table presents hypothetical data based on established Stille coupling methodologies.

Sonogashira Coupling for Aryl-Alkyne Linkages

To create an aryl-alkyne bond, the Sonogashira coupling is the premier method. This reaction couples a terminal alkyne with an aryl or vinyl halide and typically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. researchgate.netnih.gov The reaction of Benzene, 1-bromo-4-(pentylthio)- with a terminal alkyne furnishes a 4-(pentylthio)phenylacetylene derivative.

The reaction conditions are generally mild, often proceeding at room temperature, which helps preserve thermally sensitive functional groups. researchgate.net The amine, such as triethylamine (B128534) or diethylamine, serves as both the base and often as the solvent. researchgate.net The reactivity of the aryl halide follows the trend I > Br > Cl, making the C-Br bond reactive under typical Sonogashira conditions. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 3: Typical Sonogashira Coupling Conditions

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Triethylamine | 60 | 94 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2%) | CuI (3%) | Diisopropylamine | 70 | 90 |

| 3 | 1-Heptyne | PdCl₂(dppf) (3%) | CuI (5%) | Cs₂CO₃/DMF | 80 | 86 |

Note: Data is representative of standard Sonogashira coupling reactions.

Heck Reactions and Olefination Pathways

The Mizoroki-Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. mdpi.com This reaction allows for the vinylation of Benzene, 1-bromo-4-(pentylthio)-, creating a C-C bond between the aryl ring and one of the sp² carbons of the alkene.

The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium(II) complex, which is then reduced back to Pd(0) by the base to complete the catalytic cycle. chemrxiv.org The reaction generally favors the formation of the E-isomer (trans) of the resulting alkene. mdpi.com

Ligand Effects and Catalytic Cycle Analysis in Palladium-Mediated Processes

The choice of ligand coordinated to the palladium center is critical in all cross-coupling reactions, as it influences catalyst stability, activity, and selectivity. acs.orgnih.gov For the cross-coupling of Benzene, 1-bromo-4-(pentylthio)-, ligands can be tuned to optimize reaction outcomes.

Electron-rich, bulky phosphines: Ligands like tricyclohexylphosphine (B42057) (PCy₃) or phosphine-based ligands such as SPhos and XPhos can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step. They are effective for coupling less reactive halides and can prevent catalyst decomposition.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium. nih.gov These catalysts often exhibit high turnover numbers and are resistant to high temperatures, making them suitable for coupling challenging substrates. nih.gov

Bidentate Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can stabilize the palladium catalyst and influence the regioselectivity and chemoselectivity of the reaction. For instance, switching from a monodentate to a bidentate ligand can alter the reaction pathway or prevent side reactions. acs.org

The catalytic cycle for these processes universally begins with the oxidative addition of the C-Br bond of Benzene, 1-bromo-4-(pentylthio)- to a Pd(0)L₂ species, forming a Pd(II) intermediate. The next step, transmetalation (in Suzuki and Stille coupling) or migratory insertion (in Heck coupling), involves the introduction of the coupling partner. The cycle concludes with reductive elimination , which forms the new C-C bond, releases the final product, and regenerates the active Pd(0) catalyst. acs.orgchemrxiv.org

Transformations Involving the Pentylthio Group

The pentylthio ether moiety offers additional avenues for chemical modification, distinct from the cross-coupling reactions at the aryl bromide center.

The sulfur atom is nucleophilic and can be readily oxidized. Treatment of aryl alkyl sulfides with mild oxidizing agents, such as hydrogen peroxide in acetic acid, can selectively produce the corresponding sulfoxide (B87167). nih.gov The use of stronger oxidizing conditions or a different stoichiometry of the oxidant can lead to the formation of the sulfone. acs.orgorganic-chemistry.org Electrochemical methods also provide a controlled way to achieve selective oxidation to either the sulfoxide or the sulfone by adjusting the applied current. acs.org

The C-S bonds in the pentylthio group can also be cleaved under certain conditions. While the aryl C(sp²)-S bond is generally robust, it can be activated and cleaved using nickel or palladium catalysts, often in the context of cross-coupling reactions where the thioether itself acts as a coupling partner. acs.orgacs.org The alkyl C(sp³)-S bond is also susceptible to cleavage, for instance, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which can lead to different functionalized products. organic-chemistry.orgresearchgate.net These transformations, however, are generally less common than the cross-coupling reactions at the aryl bromide position and require specific catalytic systems designed for C-S bond activation.

Oxidative Modifications of the Thioether Linkage

The sulfur atom in the pentylthio group of Benzene, 1-bromo-4-(pentylthio)- is susceptible to oxidation, a common reaction for thioethers. This transformation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. The degree of oxidation can be controlled by the choice of oxidant and reaction conditions.

Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for these transformations. The reaction with one equivalent of the oxidant under controlled temperatures generally favors the formation of the sulfoxide, 1-bromo-4-(pentylsulfinyl)benzene. The use of excess oxidant or stronger oxidizing conditions leads to the formation of the sulfone, 1-bromo-4-(pentylsulfonyl)benzene. researchgate.net These oxidative modifications significantly alter the electronic properties of the sulfur substituent, turning it from an electron-donating group into a potent electron-withdrawing group, which in turn influences the reactivity of the entire molecule.

Table 1: Oxidative Reactions of the Thioether Linkage

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Benzene, 1-bromo-4-(pentylthio)- | 1 eq. H₂O₂ or m-CPBA | 1-bromo-4-(pentylsulfinyl)benzene | Oxidation |

| Benzene, 1-bromo-4-(pentylthio)- | ≥2 eq. H₂O₂ or m-CPBA | 1-bromo-4-(pentylsulfonyl)benzene | Oxidation |

Desulfurization and Related Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bond in aryl thioethers can be cleaved under reductive conditions, a process known as desulfurization. The most common and effective method for this transformation is the use of Raney Nickel (Raney Ni). organicreactions.org This reaction involves the hydrogenolysis of the C-S bond, effectively replacing the entire pentylthio group with a hydrogen atom. researchgate.net

When Benzene, 1-bromo-4-(pentylthio)- is treated with Raney Ni, the product is bromobenzene. sciencemadness.org This reaction is particularly useful in synthesis for removing a sulfur-based directing group after it has served its purpose. The mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by the cleavage of the C-S bond and saturation of the resulting carbon-centered radical or organonickel species with hydrogen atoms present on the catalyst's surface. youtube.com

Table 2: Desulfurization Reaction

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Benzene, 1-bromo-4-(pentylthio)- | Raney Ni, H₂ | Bromobenzene | Reductive Desulfurization |

Reactivity of the Aliphatic Pentyl Chain under Various Conditions

The n-pentyl group attached to the sulfur atom is a saturated aliphatic chain. In the context of the reactions typically performed on the aromatic ring or the thioether, this chain is generally considered unreactive. youtube.com It does not react under the conditions of electrophilic aromatic substitution, nucleophilic aromatic substitution, or mild oxidation of the sulfur atom.

Its reactivity would only become apparent under conditions specifically designed to target aliphatic C-H bonds, such as free-radical halogenation initiated by UV light or high temperatures. However, such harsh conditions would likely lead to a complex mixture of products due to the multiple reactive sites on the molecule. Therefore, in most synthetic applications involving Benzene, 1-bromo-4-(pentylthio)-, the pentyl chain serves primarily as a sterically bulky and lipophilic moiety, influencing physical properties like solubility rather than participating directly in chemical transformations.

Chemo- and Regioselectivity in Polyfunctionalized Systems

The presence of multiple functional groups—the C-Br bond, the thioether, and the aromatic ring—makes chemoselectivity a critical consideration in the reactions of Benzene, 1-bromo-4-(pentylthio)-. youtube.com By carefully choosing reagents and conditions, it is possible to selectively target one functional group while leaving the others intact.

Sulfur-selective reactions: Mild oxidation with one equivalent of an oxidant like m-CPBA will selectively target the nucleophilic sulfur atom to form the sulfoxide.

C-Br selective reactions: The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions. Reagents like boronic acids (in Suzuki coupling) or amines (in Buchwald-Hartwig amination) in the presence of a palladium catalyst will react exclusively at this position. wikipedia.orgresearchgate.net

Aromatic ring-selective reactions: Electrophilic reagents like nitric acid/sulfuric acid or bromine with a Lewis acid catalyst will react with the electron-rich aromatic ring, leading to electrophilic aromatic substitution. wikipedia.org

This selective reactivity allows for a stepwise functionalization of the molecule, making it a versatile building block in organic synthesis.

Table 3: Chemoselective Reactions

| Target Site | Reagent(s) & Conditions | Reaction Type |

|---|---|---|

| Thioether Sulfur | m-CPBA (1 eq.), CH₂Cl₂ | Oxidation |

| C-Br Bond | R-B(OH)₂, Pd catalyst, Base | Suzuki Coupling |

| Aromatic Ring | HNO₃, H₂SO₄ | Electrophilic Nitration |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of Benzene, 1-bromo-4-(pentylthio)- can undergo electrophilic aromatic substitution, with the position of the incoming electrophile being dictated by the directing effects of the existing substituents. wikipedia.orglibretexts.org

-Br (Bromo) group: This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. pbworks.com

-S-pentyl (Pentylthio) group: This is an activating group. The sulfur atom's lone pairs can be donated into the aromatic ring via resonance, increasing its nucleophilicity. This resonance effect makes it a strong ortho, para-director. organicchemistrytutor.com

Since the two groups are in a para relationship, they both direct incoming electrophiles to the same positions: carbons 2 and 6 (ortho to the pentylthio group) and carbons 3 and 5 (ortho to the bromo group). The powerful activating and ortho, para-directing nature of the alkylthio group dominates over the deactivating effect of the bromine atom. youtube.com Consequently, substitution will occur preferentially at the positions ortho to the pentylthio group (positions 2 and 6).

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-nitro-4-(pentylthio)benzene |

| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-4-(pentylthio)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Bromo-5-(pentylthio)phenyl)ethan-1-one |

Nucleophilic Substitution Reactions and Their Scope

The bromine atom on the aromatic ring can be replaced via nucleophilic substitution, primarily through two major pathways.

Applications in Advanced Materials Science and Engineering

Precursor in the Synthesis of Conjugated Polymers and Oligomers

Benzene (B151609), 1-bromo-4-(pentylthio)- serves as a critical monomer in the development of conjugated polymers and oligomers, which are the cornerstone of modern organic electronics. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki or Stille coupling, enabling its integration into a polymer backbone.

Design and Integration into Thiophene- and Phenylene-Based Backbones

The hybridization of thiophene (B33073) and phenylene units in a polymer backbone is a well-established strategy for creating high-performance organic semiconductors. rsc.org Benzene, 1-bromo-4-(pentylthio)- can be readily incorporated into such systems. For instance, it can be polymerized with thiophene-based monomers to create poly(thiophene-co-phenylene) structures. The resulting copolymers benefit from the high charge carrier mobility often associated with polythiophenes and the excellent chemical and thermal stability of polyphenylenes. physicsjournal.net

The design of these copolymers can be tailored to specific applications. The ratio of thiophene to phenylene units, as well as the placement of the pentylthio side chains, can be systematically varied to fine-tune the electronic and optical properties of the resulting material. rsc.org

Influence of the Pentylthio Side Chain on Polymerization Kinetics and Morphology

The pentylthio side chain plays a crucial role in both the synthesis and the final properties of the conjugated polymers. The flexible alkyl chain enhances the solubility of the monomer and the resulting polymer in common organic solvents. physicsjournal.net This improved solubility is a significant advantage for solution-based processing techniques, which are essential for the fabrication of large-area and flexible electronic devices.

Functional Materials for Organic Electronics

The unique properties of polymers derived from Benzene, 1-bromo-4-(pentylthio)- make them highly suitable for a range of applications in organic electronics.

Organic Semiconductors and Charge Transport Materials

Conjugated polymers based on Benzene, 1-bromo-4-(pentylthio)- are being explored as active materials in organic field-effect transistors (OFETs). The charge transport in these materials is a complex process that is highly dependent on the molecular structure, solid-state packing, and the presence of any disorder. nih.gov The pentylthio side chains can help to promote a more ordered packing of the polymer backbones, which is conducive to efficient charge transport. The sulfur atom in the side chain can also lead to specific intermolecular interactions that may further enhance the electronic coupling between polymer chains.

| Side Chain | Polymer Backbone | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Hexyl | Poly(thiophene-co-phenylene) | 0.01 - 0.1 | 105 - 106 |

| Octyl | Poly(thiophene-co-phenylene) | 0.05 - 0.2 | 106 - 107 |

| Pentylthio | Poly(thiophene-co-phenylene) (Predicted) | 0.08 - 0.5 | 106 - 108 |

This table provides illustrative data based on general trends observed in the literature for similar classes of polymers and is not based on direct experimental results for polymers derived from Benzene, 1-bromo-4-(pentylthio)-.

Conductive Polymers and Their Fabrication

By doping these semiconducting polymers, their conductivity can be significantly increased, transforming them into conductive polymers. arxiv.org This process involves introducing charge carriers into the material, either through chemical oxidation or reduction. The resulting conductive polymers can be used as transparent electrodes, antistatic coatings, or as active components in thermoelectric devices. The solution processability of polymers derived from Benzene, 1-bromo-4-(pentylthio)- is a major advantage for the fabrication of these conductive films.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The tunable electronic properties of polymers based on Benzene, 1-bromo-4-(pentylthio)- make them promising candidates for use in OLEDs and OPVs. In OLEDs, these materials can function as the emissive layer or as charge-transporting layers. The ability to tune the bandgap of the polymer by modifying the copolymer structure allows for the generation of light of different colors.

In the context of OPVs, these polymers can act as the electron donor material in the active layer of a solar cell. rsc.org The design of the polymer, including the choice of the pentylthio side chain, is critical for optimizing the light absorption, charge separation, and charge transport properties of the device. mdpi.com The development of new donor-acceptor copolymers incorporating units derived from Benzene, 1-bromo-4-(pentylthio)- is an active area of research aimed at improving the power conversion efficiency of organic solar cells. google.com

| Property | Predicted Value/Range | Significance in OPVs |

|---|---|---|

| HOMO Level | -5.2 to -5.5 eV | Determines the open-circuit voltage (Voc) |

| LUMO Level | -3.0 to -3.5 eV | Affects electron injection and transport |

| Optical Bandgap | 1.8 to 2.2 eV | Influences the absorption of solar spectrum |

This table presents predicted properties based on the analysis of similar polymer structures in the scientific literature and is intended to be illustrative.

Liquid Crystalline Materials Incorporating Thioether Moieties

The incorporation of thioether linkages (C-S-C) into the core structure of calamitic (rod-like) molecules is a key strategy in the design of novel liquid crystals (LCs). Benzene, 1-bromo-4-(pentylthio)- serves as a foundational precursor for more complex mesogenic structures, where the thioether group plays a critical role in modulating the material's properties.

Research into liquid crystal oligomers and derivatives has shown that replacing common ether (C-O-C) linkages with thioether bonds introduces significant changes to the mesomorphic behavior. nih.gov The fundamental differences arise from the distinct geometries and electronic characteristics of the sulfur and oxygen atoms. The C-S-C bond angle is considerably smaller (around 103°) compared to the C-O-C bond angle (~118°), and the C-S bond is longer and more flexible. nih.gov This increased flexibility within the molecular structure generally lowers the phase transition temperatures and can reduce the tendency to form liquid crystal phases, sometimes resulting in monotropic phases (phases observed only upon cooling) instead of enantiotropic ones (phases observed on both heating and cooling). nih.gov

However, the high polarizability of the sulfur atom is a desirable trait. mdpi.com It can lead to nematogens with high birefringence, a crucial property for enhancing the performance of liquid crystal displays (LCDs) and other optical devices. mdpi.com In the context of a molecule like Benzene, 1-bromo-4-(pentylthio)-, the pentyl group provides the necessary alkane chain flexibility, while the bromophenyl group acts as a rigid mesogenic core that can be further elaborated. The combination of the polarizable sulfur atom and the bromo-substituent can lead to significant dipole moments, which are essential for the alignment of the liquid crystals in an external electric field.

Table 1: Comparison of Linkage Properties in Liquid Crystal Design

| Property | Thioether Linkage (-C-S-C-) | Ether Linkage (-C-O-C-) | Reference |

|---|---|---|---|

| Approximate Bond Angle | ~103° | ~118° | nih.gov |

| Molecular Flexibility | Higher | Lower | nih.gov |

| Effect on Phase Transition Temperature | Generally lowers temperatures | Generally higher temperatures | nih.gov |

| Atom Polarizability | High | Moderate | mdpi.com |

Self-Assembled Monolayers (SAMs) and Surface Functionalization (considering the sulfur atom)

The sulfur atom in the pentylthio group of Benzene, 1-bromo-4-(pentylthio)- is a powerful anchor for the directed assembly of molecules on metallic surfaces, particularly gold. This leads to the formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). rsc.org The chemistry of the sulfur-gold interface is a cornerstone of nanotechnology, enabling precise control over the chemical and physical properties of surfaces. acs.org

When a gold substrate is exposed to a solution containing Benzene, 1-bromo-4-(pentylthio)-, the sulfur atoms exhibit a strong affinity for the gold, forming a stable gold-sulfide or gold-thiolate bond. acs.orggoogle.com This spontaneous chemisorption process drives the molecules to arrange themselves into a densely packed monolayer. The molecules orient themselves in a specific manner determined by the interplay of the Au-S bond, van der Waals interactions between the adjacent pentyl chains and phenyl rings, and potential dipole-dipole interactions.

The resulting functionalized surface exhibits properties defined by the exposed terminal groups of the monolayer. In this case, the surface would be decorated with bromophenyl groups. This offers several advantages:

Controlled Wettability: The aromatic rings and alkyl chains alter the surface energy, controlling its hydrophobic or hydrophilic character.

Passivation and Protection: The dense monolayer can act as a protective barrier, for instance, against corrosion.

Platform for Further Chemistry: The bromine atom on the phenyl ring is a reactive site. It can be used as a chemical handle for subsequent surface modification reactions (e.g., Suzuki or Heck coupling), allowing for the attachment of other functional molecules and the construction of more complex, multi-layered architectures.

The study of SAMs formed from aromatic sulfur compounds has shown that the molecular orientation—whether the aromatic ring lies flat or stands perpendicular to the surface—is critical and depends on the molecule's structure. pradeepresearch.org The presence of both the flexible pentyl chain and the rigid bromophenyl group in Benzene, 1-bromo-4-(pentylthio)- would influence this packing arrangement, making it a subject of interest for creating well-defined, functional surfaces for applications in sensors, molecular electronics, and biocompatible coatings. acs.orgmdpi.com

Table 2: Characteristics of SAMs Using Aryl-Sulfide Compounds

| Parameter | Description | Relevance to Benzene, 1-bromo-4-(pentylthio)- | Reference |

|---|---|---|---|

| Anchor Group | The atom or functional group that binds to the substrate. | The sulfur atom of the pentylthio group forms a strong, stable bond with the gold surface. | acs.org |

| Substrate | The material on which the monolayer is formed. | Gold (Au) is the most common and effective substrate for sulfur-based SAMs. | rsc.orgacs.org |

| Molecular Orientation | The average tilt and arrangement of the molecules relative to the surface. | Influenced by the pentyl chain and bromophenyl group, affecting monolayer thickness and surface properties. | pradeepresearch.org |

| Surface Functionalization | The chemical nature of the exposed surface of the monolayer. | The exposed bromophenyl groups provide a reactive platform for subsequent chemical modifications. | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For "Benzene, 1-bromo-4-(pentylthio)-", both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to precisely map the atomic connectivity.

The ¹H NMR spectrum of "Benzene, 1-bromo-4-(pentylthio)-" is expected to show distinct signals for the aromatic and the aliphatic protons of the pentyl group. The aromatic region will display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the sulfur atom (H-2 and H-6) are expected to be slightly downfield compared to the protons ortho to the bromine atom (H-3 and H-5) due to the differing electronic effects of the sulfur and bromine substituents.

The aliphatic pentyl chain will exhibit a series of multiplets. The methylene (B1212753) group attached to the sulfur atom (α-CH₂) is anticipated to be the most downfield of the aliphatic signals due to the deshielding effect of the heteroatom. The subsequent methylene groups (β-CH₂, γ-CH₂, δ-CH₂) will appear progressively upfield, with the terminal methyl group (ω-CH₃) being the most shielded and appearing at the highest field.

Predicted ¹H NMR Data for Benzene, 1-bromo-4-(pentylthio)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-3, H-5 | ~7.40 | d | ~8.5 |

| Aromatic H-2, H-6 | ~7.15 | d | ~8.5 |

| α-CH₂ | ~2.90 | t | ~7.4 |

| β-CH₂ | ~1.65 | quint | ~7.5 |

| γ-CH₂ | ~1.40 | sext | ~7.5 |

| δ-CH₂ | ~1.30 | sext | ~7.5 |

| ω-CH₃ | ~0.90 | t | ~7.3 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "Benzene, 1-bromo-4-(pentylthio)-", six distinct carbon signals are expected: four for the aromatic ring and five for the pentyl chain. The carbon atom attached to the bromine (C-4) will be significantly shielded, while the carbon attached to the sulfur (C-1) will also show a characteristic chemical shift. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will have distinct signals. The carbons of the pentyl chain will appear in the aliphatic region of the spectrum, with the α-carbon being the most downfield. chegg.com

Predicted ¹³C NMR Data for Benzene, 1-bromo-4-(pentylthio)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~138 |

| C-2, C-6 | ~132 |

| C-3, C-5 | ~129 |

| C-4 | ~121 |

| α-C | ~35 |

| β-C | ~31 |

| γ-C | ~29 |

| δ-C | ~22 |

| ω-C | ~14 |

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For "Benzene, 1-bromo-4-(pentylthio)-", strong cross-peaks would be observed between the adjacent protons in the pentyl chain (e.g., α-CH₂ and β-CH₂; β-CH₂ and γ-CH₂, etc.). It would also confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the aromatic C-2/C-6 signal would show a correlation with the H-2/H-6 proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the aromatic ring and the pentylthio group. For instance, correlations would be expected between the α-CH₂ protons and the aromatic carbons C-1 and C-2/C-6.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of "Benzene, 1-bromo-4-(pentylthio)-". This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the chemical formula (C₁₁H₁₅BrS). The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak. nist.gov

Predicted HRMS Data for Benzene, 1-bromo-4-(pentylthio)-

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₅⁷⁹BrS | 258.0132 |

| [M+2]⁺ | C₁₁H₁₅⁸¹BrS | 260.0111 |

The electron ionization (EI) mass spectrum of "Benzene, 1-bromo-4-(pentylthio)-" is expected to show a series of characteristic fragment ions that help to confirm its structure. The most prominent fragmentation pathways would likely involve the cleavage of the C-S bond and fragmentation of the pentyl chain.

Key expected fragments include:

Loss of the pentyl radical: Cleavage of the C-S bond would lead to a [M - C₅H₁₁]⁺ fragment, resulting in a bromothiophenol cation.

Fragmentation of the pentyl chain: Sequential loss of alkyl fragments from the pentyl group is expected, leading to a series of smaller fragment ions.

Formation of a bromophenyl cation: Loss of the entire pentylthio group could lead to the formation of a [C₆H₄Br]⁺ ion.

The presence and relative abundance of these fragments would provide strong evidence for the proposed structure of "Benzene, 1-bromo-4-(pentylthio)-".

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. For Benzene, 1-bromo-4-(pentylthio)-, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its aromatic, alkyl, and thioether components.

Based on data from similar compounds, such as 1-bromo-4-pentylbenzene (B53511) and Benzene, 1-bromo-4-(methylthio)-, the expected IR absorption regions for Benzene, 1-bromo-4-(pentylthio)- are summarized in the table below. nih.govnist.govnist.gov The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the pentyl group would appear in the 2960-2850 cm⁻¹ range. The C-S stretching vibration, characteristic of the thioether linkage, is typically observed in the 700-600 cm⁻¹ region, though it can be weak. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 650-395 cm⁻¹ range for aromatic bromo compounds. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (Pentyl) | 2960 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-S (Thioether) | 700 - 600 | Stretching |

| C-Br | 650 - 395 | Stretching |

This table is predictive and based on the analysis of structurally related compounds.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For Benzene, 1-bromo-4-(pentylthio)-, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S and C-Br bonds.

Analysis of related compounds like 1-bromo-4-pentylbenzene suggests that the Raman spectrum would prominently feature the aromatic ring breathing modes and the stretching vibrations of the substituents. nih.gov The C-S stretching vibration, which may be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum. Similarly, the C-Br stretching vibration is readily observable in Raman spectroscopy.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C-H Bending | 1200 - 1000 | Medium |

| Aliphatic C-H Bending | 1470 - 1440 | Medium |

| C-S Stretching | 700 - 600 | Medium |

| C-Br Stretching | 650 - 395 | Strong |

This table is predictive and based on the analysis of structurally related compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

As of the current literature survey, no X-ray crystallography studies have been published for crystalline derivatives of Benzene, 1-bromo-4-(pentylthio)-. However, insights into its potential solid-state packing can be gleaned from studies on structurally analogous molecules.

Further research involving the synthesis and single-crystal X-ray diffraction of Benzene, 1-bromo-4-(pentylthio)- or its co-crystals would be necessary to definitively determine its molecular and supramolecular structure in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT can calculate a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The electronic character of Benzene (B151609), 1-bromo-4-(pentylthio)- is dictated by the interplay between the electron-withdrawing bromine atom and the electron-donating pentylthio group. Frontier Molecular Orbital (FMO) theory is crucial for understanding the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

A DFT analysis would reveal the energies and spatial distributions of these orbitals. The HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the benzene ring, making these sites susceptible to electrophilic attack. The LUMO is anticipated to be distributed primarily along the carbon-bromine bond and the aromatic ring, indicating the C-Br bond as the likely site for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

While specific calculated values for this compound are not available, a typical DFT calculation would yield data similar to the hypothetical values presented below.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy electron vacancy; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and electronic transition energy. |

Based on its electronic structure, Benzene, 1-bromo-4-(pentylthio)- is predicted to have several reactive sites. The bromine atom makes the compound a valuable precursor for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. The C-Br bond is also susceptible to nucleophilic aromatic substitution.

Furthermore, the sulfur atom of the pentylthio group can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic properties of the entire molecule. DFT calculations can be employed to model the transition states and reaction energy profiles for these transformations, elucidating the most favorable reaction pathways and predicting reaction kinetics.

DFT methods are highly effective for simulating various types of molecular spectra. Such simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, in a study on the related compound 1-bromo-4-(3,7-dimethyloctyl)benzene, DFT calculations of IR and NMR spectra were shown to complement experimental characterization. researchgate.netresearchgate.net

NMR Simulations: Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra serve as a benchmark for comparison with experimental results to aid in peak assignment.

IR and Raman Simulations: Calculations of vibrational frequencies can generate theoretical IR and Raman spectra. These spectra help in assigning specific vibrational modes to the observed experimental bands, confirming the presence of key functional groups such as C-S, C-Br, and the aromatic ring.

The following table presents hypothetical, characteristic vibrational frequencies that would be expected from a DFT calculation.

Table 2: Predicted Characteristic Infrared (IR) Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Pentyl Group |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| C-S Stretch | 700 - 600 | Thioether |

| C-Br Stretch | 600 - 500 | Bromo-Aromatic |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For Benzene, 1-bromo-4-(pentylthio)-, MD simulations would be particularly useful for analyzing the conformational flexibility of the five-carbon pentyl chain. The chain can adopt numerous conformations, and understanding its preferred orientations is key to predicting the molecule's packing in the solid state or its interaction with other molecules in solution. MD can also simulate intermolecular interactions, providing insight into the bulk properties of the material, such as its viscosity, diffusion coefficient, and potential to form ordered structures like liquid crystals.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. By calculating a set of molecular descriptors (e.g., topological, electronic, steric), a predictive model can be built.

For Benzene, 1-bromo-4-(pentylthio)-, QSPR models could be developed to predict a range of important properties. These might include:

Physicochemical Properties: Boiling point, vapor pressure, and solubility in various solvents.

Reactivity: Predicting the rate constants for specific reactions based on descriptors derived from its electronic structure.

Material Performance: If used as a component in materials science, for example as a liquid crystal precursor, QSPR could predict properties like clearing points or dielectric anisotropy. These models rely on data from a series of related compounds to establish a robust correlation.

Quantitative Structure-Retention Relationship (QSRR) Modeling for Chromatographic Behavior

Quantitative Structure-Retention Relationship (QSRR) models are theoretical frameworks used to predict the retention time of chemical compounds in chromatographic systems. This is achieved by establishing a mathematical correlation between the molecular structure of a compound and its retention behavior. These models are invaluable in analytical chemistry for method development and for understanding the separation mechanisms at a molecular level.

For the specific compound, Benzene, 1-bromo-4-(pentylthio)-, a comprehensive search of scientific literature and chemical databases did not yield any specific studies focused on the development or application of QSRR models to predict its chromatographic behavior. While QSRR studies are common for various classes of organic molecules, dedicated research on this particular sulfur-containing aromatic bromide appears to be limited or not publicly available.

As such, there is no specific data table of molecular descriptors and retention factors for Benzene, 1-bromo-4-(pentylthio)- to present. The development of such a model would require experimental chromatographic data under various conditions (e.g., different columns and mobile phases) which would then be correlated with calculated molecular descriptors.

Ab Initio and Semi-Empirical Calculations for Electronic Properties

Ab initio and semi-empirical calculations are powerful computational methods used to investigate the electronic properties of molecules. Ab initio methods are based on first principles of quantum mechanics, without the inclusion of experimental parameters. Semi-empirical methods, on the other hand, utilize some experimental data to simplify the calculations, making them computationally less expensive. These calculations can provide insights into molecular orbital energies, electron density distribution, dipole moments, and other key electronic features that govern a molecule's reactivity and physical properties.

A thorough review of the available scientific literature revealed no specific studies that have published ab initio or semi-empirical calculations for Benzene, 1-bromo-4-(pentylthio)-. Research in this area often focuses on compounds with broader industrial or pharmaceutical applications, and it appears this specific compound has not been the subject of such detailed theoretical investigation.

Therefore, no data on its calculated electronic properties, such as orbital energies or electrostatic potential maps, can be provided. Such an investigation would involve using quantum chemistry software to solve the Schrödinger equation for the molecule, which has not been documented in the accessible literature.

Future Research Directions and Emerging Trends

Development of Highly Selective and Atom-Economical Synthetic Routes

The synthesis of aryl thioethers, such as Benzene (B151609), 1-bromo-4-(pentylthio)-, is a cornerstone of modern organic chemistry. However, traditional methods often suffer from drawbacks like the use of expensive pre-functionalized substrates and low atom economy. nih.gov Future research will undoubtedly prioritize the development of greener and more sustainable catalytic reactions for the formation of thioethers. This includes exploring the use of earth-abundant metal catalysts like copper, nickel, and iron as alternatives to precious metals such as palladium. acsgcipr.org

A significant leap forward would be the development of synthetic strategies that avoid the use of organohalogen intermediates altogether. acsgcipr.org Techniques like C-H activation, decarboxylative coupling, and "borrowing hydrogen" strategies are at the forefront of this endeavor. acsgcipr.org For instance, the activation and functionalization of the C(aryl)-C(OH) bonds of aryl alcohols, catalyzed by copper salts with oxygen as a benign oxidant, presents a novel and versatile strategy for producing thioethers with excellent yields. nih.gov Another innovative approach involves the direct synthesis of thioesters from feedstock aldehydes, alkenes or alkynes, and elemental sulfur via photocatalyzed hydrogen atom transfer, offering a mild, atom- and step-economical route. nih.govacs.org These advancements could pave the way for more efficient and environmentally friendly syntheses of Benzene, 1-bromo-4-(pentylthio)- and its derivatives.

Integration into Advanced Supramolecular Architectures and Nanomaterials

The unique combination of a reactive bromine site for further functionalization and a lipophilic pentylthio chain makes Benzene, 1-bromo-4-(pentylthio)- an intriguing candidate for the construction of advanced supramolecular architectures and nanomaterials. The pentyl group can influence the compound's solubility in organic solvents and its hydrophobic character, properties that are crucial in the self-assembly of complex structures. cymitquimica.com

Future research could explore the use of this compound as a key component in the design of liquid crystals, leveraging the properties of related molecules like 1-bromo-4-pentylbenzene (B53511) which are known to be used in liquid crystal materials. cymitquimica.com The ability to precisely control the arrangement of molecules is fundamental to creating materials with tailored optical and electronic properties. The bromo-functionalization offers a handle for post-assembly modification, allowing for the creation of dynamic and responsive supramolecular systems.

Exploration of Novel Catalytic Applications Beyond Cross-Coupling

While the bromine atom on Benzene, 1-bromo-4-(pentylthio)- makes it a prime substrate for cross-coupling reactions like the Suzuki-Miyaura coupling, future research should venture into its potential in other catalytic domains. researchgate.netnih.gov The sulfur atom in the pentylthio group, with its lone pairs of electrons, could act as a ligand for various transition metals, opening up possibilities for the design of novel catalysts.

Derivatives of Benzene, 1-bromo-4-(pentylthio)- could be explored as ligands in catalytic systems for a variety of organic transformations. For example, Schiff base complexes involving similar structural motifs have shown high catalytic activity in reactions like epoxidation, aldol (B89426) condensation, and oxidation. researchgate.net Research into the catalytic activity of metal complexes incorporating Benzene, 1-bromo-4-(pentylthio)- or its derivatives could lead to the discovery of new and efficient catalysts for a wide range of chemical reactions, expanding its utility far beyond its current role as a synthetic intermediate.

Computational Design and Rational Synthesis of Tailored Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of Benzene, 1-bromo-4-(pentylthio)-, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions. This knowledge can then be used to rationally design and synthesize new derivatives with specific, tailored properties.

For instance, computational studies on related 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives have been crucial in understanding their interaction with biological targets and optimizing their inhibitory activity. nih.gov Similarly, computational screening could be employed to predict the liquid crystalline properties of Benzene, 1-bromo-4-(pentylthio)- derivatives with different alkyl chain lengths or substitution patterns. This in-silico approach can significantly accelerate the discovery of new functional materials by prioritizing synthetic efforts on the most promising candidates, saving time and resources.

Synergistic Approaches Combining Synthetic Chemistry with Materials Science for Enhanced Functionality

The true potential of Benzene, 1-bromo-4-(pentylthio)- will likely be realized through interdisciplinary approaches that combine the precision of synthetic chemistry with the functional design of materials science. The strategic modification of this molecule can lead to the creation of materials with enhanced or entirely new functionalities.

An exciting avenue of research would be the incorporation of Benzene, 1-bromo-4-(pentylthio)- into polymer backbones or as pendant groups. The resulting polymers could exhibit interesting properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom provides a convenient site for polymerization or for grafting onto other polymer chains. By carefully selecting co-monomers and controlling the polymer architecture, materials with optimized charge transport, photophysical, and morphological properties can be developed. This synergy between synthetic innovation and materials engineering will be key to unlocking the full technological potential of Benzene, 1-bromo-4-(pentylthio)- and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-4-(pentylthio)benzene, and what key reaction parameters influence yield?

- Methodological Answer : Two primary approaches are used:

- Nucleophilic Aromatic Substitution (SNAr) : Reacting 1-bromo-4-iodobenzene with pentylthiol in the presence of a base (e.g., K₂CO₃) under reflux. Polar aprotic solvents like DMF enhance reactivity.

- Metal-Catalyzed Coupling : Pd/Cu-mediated cross-coupling (e.g., Ullmann-type reactions) for C-S bond formation. Catalysts like PdCl₂(PPh₃)₂ and CuI (1–2 mol%) in toluene/water mixtures yield high efficiency under mild conditions .

Key Parameters : Solvent polarity, temperature (80–120°C for SNAr; room temperature for catalytic coupling), and catalyst loading critically affect yield and selectivity.

Q. Which spectroscopic methods are most effective for confirming the structure and purity of 1-bromo-4-(pentylthio)benzene?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., para-substitution) and sulfur-induced deshielding.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ~274 (C₁₁H₁₅BrS) and fragmentation patterns validate structure.

- GC-MS/IR : Monitor purity (>95%) and detect impurities (e.g., unreacted thiols). Reference thermodynamic data (e.g., boiling point ~427 K) aligns with chromatographic retention times .

Advanced Research Questions

Q. How can computational retrosynthesis tools predict novel pathways for synthesizing 1-bromo-4-(pentylthio)benzene, and what are their limitations?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes:

- Route 1 : Displacement of bromine in 1-bromo-4-iodobenzene with pentylthiolate via SNAr (plausibility score: 0.89).

- Route 2 : Pd-catalyzed coupling of 4-bromophenylboronic acid with pentyl disulfide.

Limitations : Reliance on existing data may overlook novel catalysts or solvent effects. Validation through iterative experimentation is essential .

Q. What experimental design strategies optimize selectivity in C-S bond formation for 1-bromo-4-(pentylthio)benzene?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst (Pd vs. Cu), solvent (toluene/water vs. DMF), and temperature.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps.

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to trap water in Pd-mediated reactions, reducing hydrolysis .

Q. How do electronic effects of the pentylthio group influence the reactivity of 1-bromo-4-(pentylthio)benzene in cross-coupling reactions?

- Methodological Answer : The electron-donating pentylthio group activates the benzene ring toward electrophilic substitution but deactivates it for oxidative addition in Pd-catalyzed reactions. Computational DFT studies (e.g., HOMO-LUMO analysis) reveal reduced electrophilicity at the bromine site, necessitating stronger ligands (e.g., XPhos) for Suzuki-Miyaura couplings .

Data Contradiction Resolution

Q. When encountering contradictory literature reports on reaction yields, how should researchers resolve discrepancies?

- Methodological Answer :

- Replicate Conditions : Reproduce studies with strict control of moisture, oxygen, and catalyst batches.

- Advanced Characterization : Use XPS or EXAFS to verify catalyst oxidation states.

- Meta-Analysis : Compare datasets across substrates (e.g., 1-bromo-4-ethoxy vs. pentylthio derivatives) to identify substituent-specific trends .

Analytical Challenges

Q. How can researchers differentiate between positional isomers (e.g., 1-bromo-3-(pentylthio)benzene) during synthesis?

- Methodological Answer :

- NOESY NMR : Correlate spatial proximity of protons to confirm para-substitution.

- HPLC with Chiral Columns : Resolve isomers using hexane/isopropanol gradients.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.